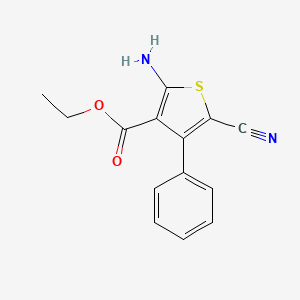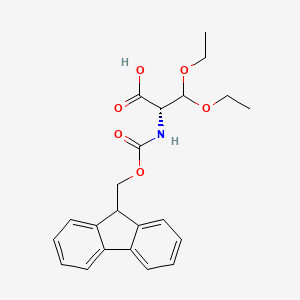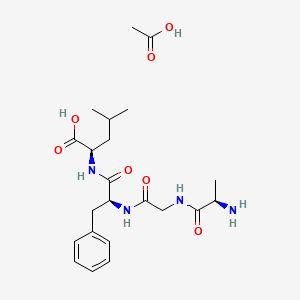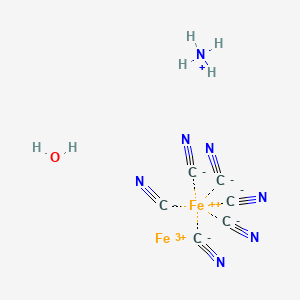
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique chemical properties .
Métodos De Preparación
The synthesis of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
2-Amino-3-cyano-4-phenylthiophene: Similar structure but lacks the ethyl ester group.
5-Cyano-4-phenylthiophene-3-carboxylate: Similar structure but lacks the amino group.
The presence of both amino and cyano groups in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)19-13(12)16/h3-7H,2,16H2,1H3 |
Clave InChI |
XVJNEYHTKRGPNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12050154.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)


